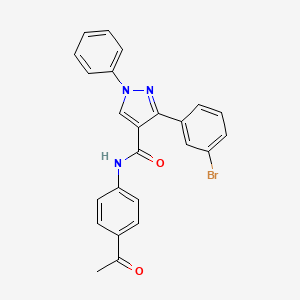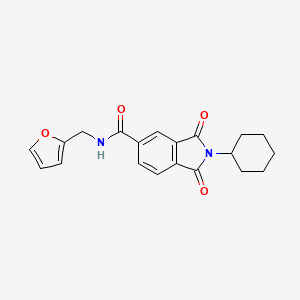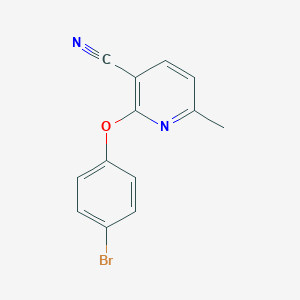
N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide
Overview
Description
N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylhydrazine with 3-bromobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized with phenyl isocyanate to yield the final pyrazole derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of N-(4-carboxyphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide.
Reduction: Formation of N-(4-acetylphenyl)-3-phenyl-1-phenylpyrazole-4-carboxamide.
Substitution: Formation of N-(4-acetylphenyl)-3-(3-iodophenyl)-1-phenylpyrazole-4-carboxamide.
Scientific Research Applications
N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-phenyl-1-phenylpyrazole-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(4-carboxyphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide: Contains a carboxylic acid group instead of an acetyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide is unique due to the presence of both acetyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O2/c1-16(29)17-10-12-20(13-11-17)26-24(30)22-15-28(21-8-3-2-4-9-21)27-23(22)18-6-5-7-19(25)14-18/h2-15H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCOAAKIVNBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3516090.png)
![1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B3516092.png)
![2-[4-Chloro-5-[(4-cyanophenyl)sulfamoyl]-2-methylphenoxy]acetamide](/img/structure/B3516094.png)
![N-(2,3-dimethylphenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B3516096.png)
![N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide](/img/structure/B3516101.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3516112.png)
![2-(4-bromophenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3516118.png)
![6-methoxy-3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3516131.png)
![3-(1-benzofuran-2-yl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3516136.png)


![N-(2-methoxy-5-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide](/img/structure/B3516155.png)
![2-[[5-(Benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B3516178.png)
